REACTION_CXSMILES
|
O[CH:2]([P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)([Cl:19])=O>>[Cl:19][CH:2]([P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC(C1=CC=CC=C1)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the crude is poured over ice-water
|
Type
|
EXTRACTION
|
Details
|
The aqueous is extracted with ether (2 times)
|
Type
|
WASH
|
Details
|
The ether layer is washed with sodium bicarbonate (saturated solution) (2 times) and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=CC=CC=C1)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.712 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |